Introduction: Positioning a Versatile Nitrophenyl Ketone in Modern Synthesis
Introduction: Positioning a Versatile Nitrophenyl Ketone in Modern Synthesis
An In-depth Technical Guide to 1-(4-Nitrophenyl)propan-1-one (CAS: 3758-70-1)
1-(4-Nitrophenyl)propan-1-one, also known as 4'-nitropropiophenone, is a substituted aromatic ketone that serves as a highly versatile and valuable intermediate in synthetic organic chemistry. While not an active pharmaceutical ingredient (API) itself, its strategic combination of a reactive ketone carbonyl and a modifiable nitro group makes it a powerful scaffold for the construction of more complex molecular architectures. The para-substitution pattern of its functional groups offers a distinct advantage for synthesizing linear, high-value molecules, including key precursors to modern pharmaceuticals.
This guide provides a comprehensive technical overview of 1-(4-Nitrophenyl)propan-1-one, moving beyond basic data to explain the causality behind its synthesis, characterization, and strategic application. We will explore its physicochemical properties, detail a robust laboratory-scale synthesis with mechanistic considerations, predict its analytical characteristics, and illuminate its synthetic utility with a focus on its role in drug discovery and development.
Section 1: Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are the foundation of its effective use in research. 1-(4-Nitrophenyl)propan-1-one is a solid at room temperature, and its key identifiers and computed physicochemical properties are summarized below. These values are crucial for reaction setup, solvent selection, and purification strategies.
| Property / Identifier | Value | Reference(s) |
| CAS Number | 3758-70-1 | [1] |
| IUPAC Name | 1-(4-nitrophenyl)propan-1-one | [2] |
| Synonyms | 4'-Nitropropiophenone, p-Nitropropiophenone | [2] |
| Molecular Formula | C₉H₉NO₃ | [1][3] |
| Molecular Weight | 179.17 g/mol | [2][3] |
| Canonical SMILES | CCC(=O)C1=CC=C(C=C1)[O-] | [2] |
| InChIKey | QHTSEJJUUBOESF-UHFFFAOYSA-N | [3] |
| Appearance | Solid (predicted) | |
| Molecular Complexity | 201 | [2] |
| Topological Polar Surface Area | 62.9 Ų | [2] |
| XLogP3 | 2.2 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
Section 2: Synthesis and Mechanistic Insights
The synthesis of 1-(4-nitrophenyl)propan-1-one is most practically achieved via the electrophilic aromatic substitution (nitration) of propiophenone. While a Friedel-Crafts acylation of nitrobenzene might seem plausible at first glance, it is generally unfeasible due to the strong electron-withdrawing and deactivating nature of the nitro group on the aromatic ring, which inhibits the reaction.[4]
Preferred Synthetic Route: Nitration of Propiophenone
The established method for introducing a nitro group onto an aromatic ring is treatment with a "mixed acid" solution of concentrated nitric and sulfuric acids.[5] The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the potent electrophile, the nitronium ion (NO₂⁺).
The propanoyl group (-C(O)CH₂CH₃) on propiophenone is a deactivating, meta-directing substituent. Therefore, the primary product of this reaction is the meta-isomer, 1-(3-nitrophenyl)propan-1-one. However, the para-isomer (the target compound) and the ortho-isomer are also formed as minor products. The successful synthesis relies on careful control of reaction conditions and subsequent purification to isolate the desired para-isomer.
Caption: Mechanism for the nitration of propiophenone.
Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)propan-1-one
This protocol is adapted from the well-established procedure for the nitration of acetophenone and should be performed with rigorous safety precautions in a fume hood.[6]
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add 120 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 0 °C.
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Addition of Propiophenone: Slowly add propiophenone (0.5 mol, 67.1 g) dropwise from the dropping funnel to the stirred sulfuric acid. Ensure the temperature is maintained below 5 °C throughout the addition. After addition is complete, cool the mixture to approximately -5 °C.
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Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 40 mL (0.65 mol) of concentrated nitric acid to 60 mL of concentrated sulfuric acid. Cool this mixture to 15-20 °C.
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Nitration Reaction: Add the cooled nitrating mixture to the dropping funnel and add it dropwise to the propiophenone solution. The rate of addition must be carefully controlled to keep the internal reaction temperature at 0 °C or lower. This addition may take 45-90 minutes. Vigorous stirring is essential to prevent localized heating.
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Quenching and Isolation: After the addition is complete, allow the mixture to stir for an additional 2 hours at 0-5 °C. Then, pour the reaction mixture slowly and carefully onto a large volume of crushed ice (approx. 1 kg) with stirring. A solid precipitate containing the mixture of nitro-isomers will form.
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Purification:
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Collect the crude solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
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The primary challenge is the separation of the para and meta isomers. This is typically achieved by fractional crystallization from a suitable solvent like ethanol. The isomers often exhibit different solubilities, allowing for the isolation of the less soluble isomer.
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Alternatively, column chromatography on silica gel using a solvent system such as hexane-ethyl acetate can provide excellent separation of the isomers. The progress can be monitored by Thin Layer Chromatography (TLC).
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Section 3: Analytical Characterization
While commercial suppliers do not always provide detailed analytical data for this specific compound, its structure allows for reliable prediction of its spectral characteristics. These predictions are based on data from its well-characterized isomer, 1-(3-nitrophenyl)propan-1-one, and fundamental principles of spectroscopy.[7][8][9][10]
| Analytical Technique | Expected Characteristics |
| ¹H NMR | Aromatic Region: Two doublets integrating to 2H each, characteristic of a 1,4-disubstituted (para) benzene ring. The doublet downfield (approx. δ 8.2-8.3 ppm) corresponds to the protons ortho to the electron-withdrawing NO₂ group. The doublet upfield (approx. δ 8.0-8.1 ppm) corresponds to the protons ortho to the C=O group. A distinct AA'BB' splitting pattern is expected. Aliphatic Region: A quartet (2H, approx. δ 3.0-3.1 ppm) for the -CH₂- group adjacent to the carbonyl, and a triplet (3H, approx. δ 1.2-1.3 ppm) for the terminal -CH₃ group. |
| ¹³C NMR | Carbonyl Carbon: A signal around δ 195-200 ppm. Aromatic Carbons: Four signals are expected. The carbon bearing the NO₂ group (C4) will be significantly shifted downfield (approx. δ 150 ppm). The ipso-carbon attached to the acyl group (C1) will also be downfield (approx. δ 140-142 ppm). The two sets of equivalent aromatic CH carbons will appear in the δ 124-130 ppm range. Aliphatic Carbons: Two signals, one for the -CH₂- (approx. δ 30-35 ppm) and one for the -CH₃ (approx. δ 8-10 ppm). |
| FT-IR (cm⁻¹) | C=O Stretch: Strong, sharp absorption around 1690-1710 cm⁻¹. NO₂ Stretch: Two strong absorptions: one symmetric stretch around 1340-1360 cm⁻¹ and one asymmetric stretch around 1515-1530 cm⁻¹. C-H Stretch (Aromatic): Signals above 3000 cm⁻¹. C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 179. Key Fragments: A prominent peak at m/z = 150 due to loss of the ethyl group (•C₂H₅). Another significant peak at m/z = 122 (M - C₂H₅ - CO). A fragment corresponding to the nitrophenyl cation at m/z = 122 is also expected. |
Section 4: Applications in Research and Drug Development
The true value of 1-(4-nitrophenyl)propan-1-one lies in its capacity as a bifunctional synthetic building block. The ketone and nitro moieties offer orthogonal reactivity, allowing for a wide range of selective transformations.[11][12]
Key Synthetic Transformations
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Reduction of the Nitro Group: The nitro group is readily reduced to an aniline derivative, 1-(4-aminophenyl)propan-1-one. This transformation is fundamental in medicinal chemistry, as the resulting primary amine is a key handle for introducing amide, sulfonamide, urea, and other functionalities common in bioactive molecules.
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Modification of the Ketone: The carbonyl group can be reduced to a secondary alcohol, 1-(4-nitrophenyl)propan-1-ol, using reducing agents like sodium borohydride (NaBH₄). This introduces a chiral center, opening pathways to enantioselective synthesis.
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Combined Transformations: Sequential reduction of both the nitro group and the ketone yields 1-(4-aminophenyl)propan-1-ol, a chiral amino alcohol scaffold present in many pharmaceutical agents.
Caption: Synthetic utility of 1-(4-Nitrophenyl)propan-1-one.
Case Study: Intermediate in the Synthesis of Apixaban
A prominent example of this compound's utility is in the synthesis of Apixaban (Eliquis), a widely used anticoagulant. While not a direct precursor, a derivative, 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, is a key intermediate in several commercial routes.[13] This intermediate is constructed using p-nitroaniline, which can be derived from precursors like 1-(4-nitrophenyl)propan-1-one. This connection highlights how simple, functionalized building blocks are integral to the manufacturing of complex, life-saving drugs.
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage of 1-(4-nitrophenyl)propan-1-one are paramount for ensuring safety.
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Hazard Identification: The compound is classified under GHS with the following hazards:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory. Avoid all skin contact.
-
Respiratory Protection: Use only in a well-ventilated fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary.
-
-
Handling: Wash hands thoroughly after handling. Avoid creating dust. Keep away from heat and sources of ignition.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage temperature is 2°C - 8°C.[14]
Conclusion
1-(4-Nitrophenyl)propan-1-one is more than a mere catalog chemical; it is a strategically designed intermediate offering a gateway to a vast landscape of chemical complexity. Its predictable synthesis via nitration of propiophenone, coupled with the orthogonal reactivity of its ketone and nitro functionalities, makes it an indispensable tool for researchers. Its demonstrated relevance in the synthetic pathway of major pharmaceuticals like Apixaban underscores its importance to the drug development community. By understanding its properties, synthesis, and reactivity, scientists can leverage this powerful building block to accelerate the discovery and creation of novel molecules.
References
Please note: The current date for all access is January 21, 2026.
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